molecular formula C8H13NO B1378010 1-Cyclopropyl-4-methylpyrrolidin-3-one CAS No. 1384430-91-4

1-Cyclopropyl-4-methylpyrrolidin-3-one

Cat. No.: B1378010
CAS No.: 1384430-91-4
M. Wt: 139.19 g/mol
InChI Key: NZQACTFKFSQQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-4-methylpyrrolidin-3-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a pyrrolidinone derivative, characterized by a five-membered lactam ring with a cyclopropyl and a methyl group attached

Chemical Reactions Analysis

1-Cyclopropyl-4-methylpyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the cyclopropyl and methyl groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields .

Scientific Research Applications

1-Cyclopropyl-4-methylpyrrolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

1-Cyclopropyl-4-methylpyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopropyl-4-methylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-4-9(5-8(6)10)7-2-3-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQACTFKFSQQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-4-methylpyrrolidin-3-one
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-4-methylpyrrolidin-3-one
Reactant of Route 3
1-Cyclopropyl-4-methylpyrrolidin-3-one
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-4-methylpyrrolidin-3-one
Reactant of Route 5
1-Cyclopropyl-4-methylpyrrolidin-3-one
Reactant of Route 6
1-Cyclopropyl-4-methylpyrrolidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.